Cas no 2229083-06-9 (4-(5-methoxy-2-nitrophenyl)butan-2-ol)

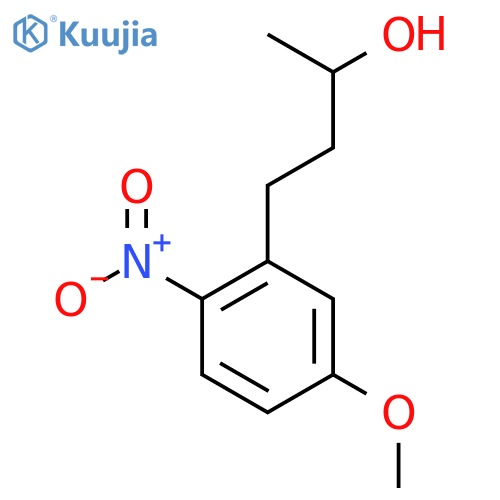

2229083-06-9 structure

商品名:4-(5-methoxy-2-nitrophenyl)butan-2-ol

4-(5-methoxy-2-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-(5-methoxy-2-nitrophenyl)butan-2-ol

- 2229083-06-9

- EN300-1789651

-

- インチ: 1S/C11H15NO4/c1-8(13)3-4-9-7-10(16-2)5-6-11(9)12(14)15/h5-8,13H,3-4H2,1-2H3

- InChIKey: NZOMAPAARMAOIQ-UHFFFAOYSA-N

- ほほえんだ: OC(C)CCC1C=C(C=CC=1[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 75.3Ų

4-(5-methoxy-2-nitrophenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789651-0.05g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 0.05g |

$900.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-0.1g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-5.0g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 5g |

$3105.0 | 2023-06-02 | ||

| Enamine | EN300-1789651-0.25g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 0.25g |

$985.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-0.5g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 0.5g |

$1027.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-10.0g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 10g |

$4606.0 | 2023-06-02 | ||

| Enamine | EN300-1789651-1.0g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 1g |

$1070.0 | 2023-06-02 | ||

| Enamine | EN300-1789651-10g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-2.5g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 2.5g |

$2100.0 | 2023-09-19 | ||

| Enamine | EN300-1789651-1g |

4-(5-methoxy-2-nitrophenyl)butan-2-ol |

2229083-06-9 | 1g |

$1070.0 | 2023-09-19 |

4-(5-methoxy-2-nitrophenyl)butan-2-ol 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2229083-06-9 (4-(5-methoxy-2-nitrophenyl)butan-2-ol) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量